Propyl acetate

Catalog No.
S571990
CAS No.
109-60-4
M.F
C5H10O2
C5H10O2
CH3COOCH2CH2CH3
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl acetate

CAS Number

109-60-4

Product Name

Propyl acetate

IUPAC Name

propyl acetate

Molecular Formula

C5H10O2
C5H10O2
CH3COOCH2CH2CH3

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3

InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N

SMILES

CCCOC(=O)C

Solubility

2 % (NIOSH, 2024)
Miscible with alcohols, ketones, esters, hydrocarbons
Soluble in carbon tetrachloride
MISCIBLE WITH CASTOR AND LINSEED OILS
In water, 1.89X10+4 mg/L at 20 °C
18.9 mg/mL at 20 °C
Solubility in water, g/100ml at 16 °C: 1.6 (poor)
miscible with alcohol, ether; soluble 1ml in 60ml water
1 ml in 1 ml 95% alcohol (in ethanol)
2%

Synonyms

1-Acetoxypropane; 1-Propyl Acetate; Acetic Acid n-Propyl Ester; NSC 72025; Propyl Acetate; Propyl Ethanoate; n-Propanol Acetate; n-Propyl Acetate;

Canonical SMILES

CCCOC(=O)C

Solvent Properties

Propyl acetate is a versatile solvent with several desirable characteristics for scientific research:

  • High Solvency Power: It readily dissolves a wide range of non-polar and polar compounds, making it useful for extracting and purifying various substances [].
  • Moderate Volatility: It evaporates at a moderate rate, allowing for controlled manipulation during experiments [].
  • Miscibility: It mixes well with many other organic solvents, offering flexibility in creating solvent mixtures with specific properties [].

These properties make propyl acetate a valuable tool in various research fields, including:

  • Organic Chemistry: It is used in isolating and purifying organic compounds synthesized in the laboratory [].
  • Polymer Science: It helps dissolve polymers for characterization and processing studies [].
  • Pharmaceutical Research: It is employed in the extraction and purification of active ingredients from natural products [].

Studying Chemical Reactions

Propyl acetate participates in various chemical reactions, making it a useful molecule for studying specific reaction mechanisms and kinetics. For example, researchers have used propyl acetate in:

  • Investigating the effect of dielectric stabilization on photochemical reactions: A mixture of propyl acetate and butyronitrile allows researchers to control the extent and timescale of this phenomenon, providing insights into the role of the surrounding environment in photochemical reactions [].
  • Developing physiologically based pharmacokinetic (PBPK) models: These models predict the fate of drugs in the body, and propyl acetate serves as a reference compound for understanding the absorption, distribution, metabolism, and excretion of different chemicals [].

Propyl acetate is an organic compound classified as an ester, with the chemical formula C5_5H10_{10}O2_2. It is colorless and has a fruity odor, making it a common solvent in various applications. Propyl acetate is produced through the esterification of acetic acid and n-propanol, typically using acid catalysts to facilitate the reaction. It is known for its low boiling point (approximately 214.9°F or 102.7°C) and moderate solubility in water (about 2% at room temperature) .

  • Flammability: Propyl acetate has a moderate flash point (around 27 °C) and is flammable. Proper handling and storage are crucial to prevent fire hazards [].
  • Mild eye and skin irritant: Propyl acetate can cause irritation upon contact with eyes or skin. Proper personal protective equipment (PPE) should be worn during handling [].
  • Inhalation hazards: Inhalation of high vapor concentrations can cause respiratory irritation. Ensure adequate ventilation in workplaces where propyl acetate is used [].

The primary chemical reaction for synthesizing propyl acetate is the esterification of acetic acid with n-propanol:

Acetic Acid+n PropanolPropyl Acetate+Water\text{Acetic Acid}+\text{n Propanol}\rightleftharpoons \text{Propyl Acetate}+\text{Water}

This reaction can be catalyzed by various acids, including sulfuric acid or cation-exchange resins like Amberlyst 15. The kinetics of this reaction have been studied extensively, revealing that temperature, initial molar ratios, and catalyst concentration significantly affect the reaction's efficiency .

In addition to synthesis reactions, propyl acetate can undergo oxidation reactions in the presence of oxygen to form acetic acid and propene. This process has been explored for its implications in atmospheric chemistry and pollution control .

The synthesis of propyl acetate primarily involves the following methods:

  • Esterification: The most common method involves reacting acetic acid with n-propanol in the presence of a catalyst (e.g., sulfuric acid).
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol. While less common for propyl acetate, it can be utilized under specific conditions.
  • Azeotropic Distillation: Propyl acetate forms a minimum boiling heterogeneous azeotrope with water and n-propanol, which can be exploited for purification during synthesis .

Propyl acetate is widely used in various industries due to its solvent properties:

  • Solvent: Commonly used in paints, coatings, adhesives, and inks due to its ability to dissolve a wide range of substances.
  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and fragrances.
  • Chemical Intermediate: Employed in the production of other chemicals through further reactions.

Research into the interactions of propyl acetate with other chemicals indicates that it reacts vigorously with strong oxidizers, acids, and bases. These interactions can lead to hazardous situations such as fire or explosion if not properly managed . Propyl acetate is also known to degrade in the atmosphere via reactions with hydroxyl radicals, contributing to its environmental impact .

Several compounds share structural similarities with propyl acetate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl AcetateC4_4H8_8O2_2Lower boiling point; commonly used as a solvent
Butyl AcetateC6_6H12_12O2_2Higher boiling point; used in coatings and inks
Isobutyl AcetateC6_6H12_12O2_2Similar applications; slightly different volatility

Uniqueness of Propyl Acetate: Compared to these similar compounds, propyl acetate has a moderate boiling point and solubility characteristics that make it particularly effective as a solvent in specific applications where lower volatility is advantageous. Its fruity odor also distinguishes it from other esters like ethyl acetate.

Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air.
Liquid; Water or Solvent Wet Solid
Colorless liquid with a mild, fruity odor; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless mobile liquid with a fruity, pear-raspberry odour
Colorless liquid with a mild, fruity odor.

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Boiling Point

214.9 °F at 760 mmHg (USCG, 1999)
101.3 °C
101.00 to 102.00 °C. @ 760.00 mm Hg
101.6 °C
215 °F

Flash Point

58 °F (USCG, 1999)
14 °C
55 °F (13 °C) (Closed cup)
10 °C c.c.
55 °F

Heavy Atom Count

7

Taste

Pleasant, bittersweet flavor reminiscent of pear on dilution.

Vapor Density

3.52 (Air = 1)
Relative vapor density (air = 1): 3.5

Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8820 g/cu cm at 25 °C
Bulk density: 7.36 lb/gal
Relative density (water = 1): 0.9
0.880-0.886
0.84

LogP

1.24
1.24 (LogP)
1.24
log Kow = 1.24

Odor

Pleasant odor
Odor of pears
Mild, fruity odo

Odor Threshold

Odor Threshold Low: 0.04 [mmHg]
Odor Threshold High: 0.7 [mmHg]
Detection odor threshold from AIHA (mean = 0.18 ppm)
0.21 mg/cu m (odor low); 105.00 mg/cu m (odor high).

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-139 °F (USCG, 1999)
-93 °C
-92 °C
-134 °F

UNII

4AWM8C91G6

GHS Hazard Statements

Aggregated GHS information provided by 3043 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (99.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

67.21 mmHg (USCG, 1999)
35.9 [mmHg]
VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated)
35.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.3
25 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-60-4

Absorption Distribution and Excretion

... IT IS ABSORBED THROUGH LUNG & GI TRACT; IT IS NOT KNOWN WHETHER IT IS ABSORBED BY INTACT SKIN.

Wikipedia

Propyl_acetate
Gibberellic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

n-Propyl acetate ... /is/ produced by direct esterification of the corresponding alcohol with acetic acid in the presence of sulfuric acid, ptoluenesulfonic acid, methanesulfonic acid, or a strong cationic resin as catalyst. ... 1-Propanol can also undergo ester interchange with methyl or ethyl acetate in the presence of a strong cationic exchange resin to give n-propyl acetate.
Manufacture from acetic acid and mixture of propene and propane in the presence of zinc chloride catalyst.
Interaction of acetic acid and n-propyl alcohol in the presence of sulfuric acid.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Printing and Related Support Activities
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Miscellaneous Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Acetic acid, propyl ester: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: n-propyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Gas chromatography was used to determine propyl acetate in air.
Propyl acetate was one of the organic solvent products which were collected in factories nationwide in Japan and analyzed by gas chromatography.
N-propyl acetate was identified in laminated plastic material used in food packages by gas chromatographic and gas chromatographic-mass spectrometric methods.
A gas chromatographic method for the analysis of N-propyl acetate, consists of a stainless steel column, 3m x 3 mm, packed with chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ioniztion delection, and nitrogen as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested. The column temperature is 70 °C and a detector temperature of 250 °C. This method has a detection limit of 0.02, over a working range of 84-2520 mg/cu m for a 10 liter sample.

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from heat. n-Propyl acetate will dissolve some plastics and resins.

Dates

Modify: 2023-08-15

N-propyl functionalized spherical mesoporous silica as a rapid and efficient adsorbent for steroid estrogen removal: Adsorption behaviour and effects of water chemistry

Pei Gao, Chun Yang, Zhijie Liang, Wenhao Wang, Zhiwei Zhao, Bibo Hu, Fuyi Cui
PMID: 30267909   DOI: 10.1016/j.chemosphere.2018.09.115

Abstract

To achieve an enhanced and selective adsorption of steroid estrogens, the n-propyl functionalization was applied to the mesoporous silica material (MCM-41) according to the physico-chemical property analysis of steroid estrogens. Adsorption behaviour and water chemistry effects were evaluated with the most concerned steroid estrogens: estrone (E1), 17β-estradiol (E2) and 17α-ethinyl estradiol (EE2) based on the materials characterization. The results showed the uptakes of E1, E2, and EE2 onto the modified MCM-41 were enhanced and accelerated by the n-propyl functionalization, which was positively correlated with the hydrophobicity of the synthesized materials. Kinetic data fitted the pseudo-second-order model well. Based on the Langmuir model, the maximum adsorption capacities of the n-propyl modified MCM-41 were up to 119.87, 88.38, and 86.91 mg g
for EE2, E1, and E2, respectively. Importantly, both acid and neutral solutions were beneficial to estrogen removal, but ionic strength and humic acid did not affect the estrogen adsorption. The above results suggested that the n-propyl functionalized MCM-41 would be a promising adsorbent for the rapid and efficient removal of estrogens with the selectivity from natural organic matter like humic acid. Mechanism analysis showed the key role of hydrophobic interaction, and it also confirmed the contribution of the carbonylic lone pair electrons of E1, which helped the formation of stronger hydrogen bonds with silicon hydroxyls and enhanced the dipole-dipole interaction between E1 and the synthesized materials.


Characterization of the aroma release and perception of white bread during oral processing by gas chromatography-ion mobility spectrometry and temporal dominance of sensations analysis

Dandan Pu, Huiying Zhang, Yuyu Zhang, Baoguo Sun, Fazheng Ren, Haitao Chen, Jinna He
PMID: 31285010   DOI: 10.1016/j.foodres.2019.05.016

Abstract

The purpose of this study was to investigate the aroma release and perception from white bread during oral processing by gas chromatography-ion mobility spectrometry (GC-IMS) and dynamic sensory evaluation of temporal dominance of sensations (TDS). TDS curves indicated that two maximum aroma perception signals, fermentation-like and flour-like attributes, were perceived at the beginning and swallowing, respectively. The fermentation-like, flour-like, and sour attributes were the 3 dominant aromas during oral processing. A total of 35 volatile compounds were detected in the mouth cavity during chewing white bread, 19 of them were confirmed and quantified by using the respective external standard. Based on PLSR analysis, 8 aroma compounds were predicted as potent odorants contributing to the aroma perception from chewing white bread. By application of odor activity values analysis and addition experiments, ethyl butanoate, butyl acetate, hexanal, 3-(methylthio)-propanal, 3-methylbutanal, and 2,3-butanedione were confirmed as the key odorants contributing to the aroma perception during chewing of white bread.


Linking internal dosimetries of the propyl metabolic series in rats and humans using physiologically based pharmacokinetic (PBPK) modeling

Jordan N Smith, Kimberly J Tyrrell, Jeremy P Smith, Karl K Weitz, Willem Faber
PMID: 31669189   DOI: 10.1016/j.yrtph.2019.104507

Abstract

The metabolic series approach has successfully linked internal dosimetries of metabolically related compounds reducing cost and time for chemical risk assessments. Here, we developed a physiologically based pharmacokinetic (PBPK) model in rats and humans for the propyl metabolic series including propyl acetate, 1-propanol, propionaldehyde, and propionic acid. Manufacturers use these compounds as organic solvents and intermediates during chemical synthesis. Public exposures can occur through using consumer products containing propyl compounds like cosmetics, aerosol sprays, or foods, and occupational exposures can occur at manufacturing facilities. To develop the PBPK model, we measured in vitro metabolism of propyl acetate in blood and liver S9 fractions. We measured concentrations of propyl compounds in blood following intravenous (iv) infusion of
C-propanol or
C-propionic acid and closed chamber inhalation exposures to propyl acetate or propanol in rats. Using these studies and other published data, we modified an existing PBPK model for the butyl metabolic series to simulate time course concentrations of propyl compounds in rats and humans. Consistent with measured in vitro and in vivo data, the optimized propyl series model predicts rapid clearance of propyl acetate, higher concentrations of propanol in blood from propyl acetate inhalation compared to propanol inhalation in rats but not in humans, and low concentrations of propionic acid in blood from exposures to propyl acetate or propanol. Regulators can use this model as a tool for propyl compound risk assessment by linking internal dosimetries under various exposure scenarios.


Solvation dynamics of a radical ion pair in micro-heterogeneous binary solvents: a semi-quantitative study utilizing MARY line-broadening experiments

Kunal Pal, Günter Grampp, Daniel R Kattnig
PMID: 23939826   DOI: 10.1002/cphc.201300435

Abstract

This work aims at elucidating the mechanism of solvation of a radical ion pair (RIP) in a micro-heterogeneous binary solvent mixture using magnetically affected reaction yield (MARY) spectroscopy. For the exciplex-forming 9,10-dimethylanthracene/N,N-dimethylaniline system a comparative, composition-dependent MARY line-broadening study is undertaken in a heterogeneous (toluene/dimethylsulfoxide) and a quasi-homogenous (propyl acetate/butyronitrile) solvent mixture. The half-saturation field extrapolated to zero-quencher concentration, B(1/2), and the self-exchange rate constants are analyzed in the light of solvent dynamical properties of the mixtures and a dielectric continuum solvation model. The dependence of B(1/2) on the solvent composition is explained by cluster formation giving rise to shortened RIP lifetimes. The results are in qualitative agreement with the continuum solvation model suggesting that it could serve as a theoretical basis for quantitative modeling.


[Changes in amino acid and fatty acid contents as well as activity of some related enzymes in apple fruit during aroma production]

Lan-Chun Nie, Jian-She Sun, Bao Di
PMID: 16361796   DOI:

Abstract

Aroma volatiles from apple (Malus domestica Borkh. var. Starkrimson) fruit at different stages of maturity were collected by solid adsorbent-Tenax-GC and determined by thermodesorption and GC-MS. Production of propyl acetate, butyl acetate, ethyl 2-methyl-butanoate and total ester volatiles and changes in concentration of the precursors of aroma biosynthsis--free amino acids and fatty acids and activities of lipoxygenases (LOX) and alcohol acetyltransferase (AAT) in apple fruits during ripening were studied. The results showed that propyl acetate and total esters were very low when the endogenous ethylene formation of the fruit was very low. At the stage of the increase in ethylene production, the rate of formation of propyl acetate and total esters increased. Butyl acetate appeared at the beginning of ethylene rise and increased thereafter. Ethyl 2-methyl-butanoate was produced at the beginning of climacteric stage and then increased sharply (Figs.1). These facts suggest that the aroma production is closely related to ethylene production. Among the 14 free amino acids detected in fruit, isoleucine which is considered to be the biosynthetic precursor of some branched chain esters showed a great increase during fruit ripening while the others decreased or remained stable (Table 1). The accumulation of isoleucine suggested that isoleucine supply in fruit may not limit the biosynthesis of esters with branched chain alkyl groups. Concentrations of free fatty acids such as palmitic, linolenic, oleic, linoleic, stearic acids increased before the increase of aroma production, decreased with the increase of aroma production and showed an increase at postclimacteric stages (Fig.2). LOX activity increased at climacteric stages and declined rapidly thereafter. AAT activity increased sharply at the early stage of fruit maturity when the aroma was very low and remained at a stable high level during fruit ripening (Fig.3) indicating that the AAT activity is not the limiting factor for aroma formation in apple fruit.


Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector

Corey W Radtke, Catherine L Polydore, Stephen B Cox, George P Cobb
PMID: 15794575   DOI: 10.1016/j.chroma.2005.01.019

Abstract

A solid-phase microextraction (SPME)-GC-MS method for three esters and the corresponding alcohols was tested for responses in accuracy, within-run precision (repeatability), and between-run precision (reproducibility) due to individual operators, individual analysis days, and differing analyte concentrations. At 5 ppm (v/v) [ppmv], three of the six analytes showed significant (p < 0.05) operator effects, while five of six analytes gave a significant effect due to the days of analysis. At 20 ppmv, five of the six analytes gave significant operator and daily effects. At 100 ppmv, all the analytes showed significant daily effects but no operator effects were observed. The repeatability was concentration dependent, with all six analytes combining for an average RSD of 12.1 +/- 6.1% at 1 ppmv, becoming most precise at 50 ppmv at 1.01 +/- 0.45%, then increasing at 100 ppmv to 4.12 +/- 1.88%. The contributors to error trended as: concentration > daily effects > operator.


[Experiments on the antagonistic control of the effects of beta-dimethylaminoethyl diphenyl-propyl-acetate]

D LENKE
PMID: 14415690   DOI:

Abstract




[IMMUNE FACTORS IN EXPERIMENTAL POISONING BY AMYL, BUTYL, AND PROPYL ACETATES. II: BEHAVIOR OF COMPLEMENT CAPACITY, HEMOLYTIC CAPACITY AND OF NATURAL HEMOLYSINS]

A INSERRA, E ELEFANTE, C SFOGLIANO
PMID: 14277336   DOI:

Abstract




[Hematic crasis and poisoning by amyl, butyl and propyl acetates]

L AMBROSIO, A INSERRA, D BRUNI
PMID: 14012530   DOI:

Abstract




EFFECT OF BETA-DIETHYLAMINOETHYL DIPHENYL-N-PROPYL ACETATE (SKF 525-A) ON THE PLASMA CONCENTRATION OF C14-LABELED NEUROMUSCULAR BLOCKERS

F R DOMER, W PINTO-SCOGNAMIGLIO
PMID: 14123973   DOI: 10.1002/jps.2600530228

Abstract




Explore Compound Types